molecular formula C12H12BrN B13673480 6-Bromo-4-isopropylquinoline

6-Bromo-4-isopropylquinoline

Cat. No.: B13673480
M. Wt: 250.13 g/mol
InChI Key: PUGFOTZNYFYHBG-UHFFFAOYSA-N
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Description

6-Bromo-4-isopropylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6th position and an isopropyl group at the 4th position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-isopropylquinoline typically involves the bromination of 4-isopropylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or acetic acid at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves a multi-step synthesis starting from readily available precursors like 4-isopropylaniline. The process includes steps like nitration, reduction, cyclization, and finally bromination .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-isopropylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: NBS in chloroform or acetic acid.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts with boronic acids.

Major Products Formed

    Substitution: 6-Amino-4-isopropylquinoline.

    Oxidation: this compound N-oxide.

    Reduction: 6-Bromo-4-isopropyltetrahydroquinoline.

    Coupling: 6-Bromo-4-isopropylbiphenyl.

Scientific Research Applications

6-Bromo-4-isopropylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-isopropylquinoline depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-isopropylquinoline is unique due to the combination of the bromine atom and the isopropyl group, which enhances its reactivity and potential biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

6-bromo-4-propan-2-ylquinoline

InChI

InChI=1S/C12H12BrN/c1-8(2)10-5-6-14-12-4-3-9(13)7-11(10)12/h3-8H,1-2H3

InChI Key

PUGFOTZNYFYHBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NC=C1)Br

Origin of Product

United States

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